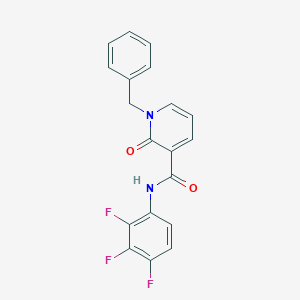

1-benzyl-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide

説明

特性

IUPAC Name |

1-benzyl-2-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O2/c20-14-8-9-15(17(22)16(14)21)23-18(25)13-7-4-10-24(19(13)26)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBJBLGRRGRPNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the benzyl group: This step often involves a benzylation reaction, where a benzyl halide reacts with the dihydropyridine intermediate.

Attachment of the trifluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where a trifluorophenyl halide reacts with the dihydropyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

化学反応の分析

Types of Reactions

1-benzyl-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted dihydropyridine derivatives.

科学的研究の応用

Medicinal Chemistry

Potential Pharmacological Activities:

The compound is being investigated for its potential as a pharmacologically active agent. It is particularly relevant in the development of drugs targeting conditions such as:

- Cardiovascular Diseases: The dihydropyridine core is known for its role in modulating calcium channels, making it relevant for the treatment of hypertension and angina.

- Neurological Disorders: Research indicates potential effects on neurotransmitter release and calcium signaling pathways.

Mechanism of Action:

The mechanism of action involves interactions with specific molecular targets such as ion channels and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. This structural feature may also influence pharmacokinetic properties compared to other dihydropyridine derivatives like nifedipine and amlodipine.

Biological Studies

Enzyme Inhibition:

Research has shown that 1-benzyl-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide exhibits moderate inhibition of enzymes crucial in metabolic pathways. This could lead to therapeutic effects in conditions such as cancer and inflammation.

Antioxidant Activity:

The compound displays antioxidant properties, potentially reducing oxidative stress within cells. This suggests a role in protecting against cellular damage associated with various diseases.

Antimicrobial Properties:

Preliminary studies indicate antimicrobial activity against Gram-positive bacteria, suggesting potential applications in treating infections.

Industrial Applications

In addition to its medicinal applications, this compound serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its unique chemical structure allows it to act as a building block for developing novel therapeutic agents.

Case Studies

Recent studies have highlighted the compound's potential in various applications:

- Cytotoxic Activity: In vitro studies have demonstrated its cytotoxic effects on cancer cell lines, indicating its potential as an antineoplastic agent. The compound showed significant activity against HCT-15 cell lines with IC50 values suggesting effective concentrations for therapeutic use .

- In Silico Studies: Theoretical calculations using density functional theory (DFT) have shown that the molecular parameters correlate well with experimental results. These studies suggest that the compound's physicochemical characteristics could make it suitable for oral administration .

作用機序

The mechanism of action of 1-benzyl-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.

類似化合物との比較

Structural Analog Overview

Key analogs differ in substituents on the benzyl group, pyridine ring modifications, and functional groups at position 3. These variations impact electronic properties, lipophilicity, and steric effects, as summarized below:

Table 1: Structural and Molecular Comparison

| Compound Name (CAS No.) | Benzyl Substituent | Pyridine Substituents | Position 3 Group | Amide Substituent | Molecular Weight |

|---|---|---|---|---|---|

| Target Compound (Not provided) | Benzyl (C₆H₅CH₂) | 2-oxo | Carboxamide | 2,3,4-Trifluorophenyl | ~376.31 |

| 1-[(2-Fluorophenyl)methyl] analog (946254-84-8) | 2-Fluorobenzyl | 2-oxo | Carboxamide | 2,3,4-Trifluorophenyl | 376.30 |

| 1-(3,4-Difluorobenzyl) analog (1001413-01-9) | 3,4-Difluorobenzyl | 2-oxo | Carboxylic Acid | N/A | Not provided |

| 1-(3,4-Dichlorobenzyl)-6-CF₃ analog (Not provided) | 3,4-Dichlorobenzyl | 2-oxo, 6-CF₃ | Carboxamide | Unspecified | Not provided |

Key Differences and Implications

Benzyl Substituent Modifications: Target Compound vs. 3,4-Difluorobenzyl Analog (CAS 1001413-01-9): Additional fluorine atoms increase polarity and may reduce lipophilicity, affecting bioavailability. The carboxylic acid group at position 3 (vs. carboxamide) ionizes at physiological pH, reducing membrane permeability but enhancing solubility .

Pyridine Ring Modifications: 6-Trifluoromethyl Substituent (CAS Not provided): The trifluoromethyl group at position 6 adds steric bulk and electron-withdrawing effects, which could enhance binding to hydrophobic pockets or disrupt enzymatic degradation .

Amide vs. Carboxylic Acid :

- The carboxamide group in the target compound and its analogs (e.g., CAS 946254-84-8) facilitates hydrogen bonding with biological targets, while the carboxylic acid in CAS 1001413-01-9 may limit central nervous system penetration due to ionization .

Halogen Effects (Fluorine vs.

Inferred Pharmacological and Physicochemical Properties

- Solubility : The carboxylic acid analog (CAS 1001413-01-9) likely exhibits higher aqueous solubility than carboxamide derivatives, favoring oral administration .

- Target Affinity : The 2,3,4-trifluorophenyl amide in the target compound may engage in dipole-dipole interactions or halogen bonding with target proteins, enhancing binding specificity .

生物活性

1-benzyl-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a synthetic compound that belongs to the dihydropyridine class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and cardiovascular diseases. The trifluorophenyl group enhances its lipophilicity and biological activity.

Chemical Structure and Properties

- Molecular Formula : C19H13F3N2O2

- CAS Number : 338407-03-7

- Molar Mass : 358.31 g/mol

The unique structure of this compound includes a benzyl group and a trifluorophenyl moiety, which contribute to its biological activity.

The biological activity of 1-benzyl-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is primarily attributed to its interaction with calcium channels and various receptors involved in cellular signaling pathways. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets effectively.

Biological Activity Overview

Research has shown that this compound exhibits significant biological activities, including:

-

Anticancer Activity :

- Studies indicate that 1-benzyl-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide demonstrates cytotoxic effects against various cancer cell lines. For instance, it has been tested on human colon cancer (HT29) and prostate cancer (DU145) cell lines, showing promising results in inhibiting cell proliferation .

-

Calcium Channel Modulation :

- Similar to other dihydropyridine derivatives such as nifedipine and amlodipine, this compound acts as a calcium channel blocker. It modulates calcium influx in cardiac and smooth muscle cells, which is crucial for treating hypertension and angina .

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural features enable it to interact with bacterial membranes or specific enzymes involved in bacterial metabolism.

Research Findings and Case Studies

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For example:

Q & A

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。